molecular formula C15H21BrClN3O B5324352 N-(4-bromo-2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide

N-(4-bromo-2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide

Cat. No.: B5324352
M. Wt: 374.70 g/mol
InChI Key: MCYXNSGNRKKAFN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClN3O/c1-2-5-19-6-8-20(9-7-19)11-15(21)18-14-4-3-12(16)10-13(14)17/h3-4,10H,2,5-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYXNSGNRKKAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chloroaniline and 4-propylpiperazine.

    Acylation Reaction: The 4-bromo-2-chloroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(4-bromo-2-chlorophenyl)chloroacetamide.

    Nucleophilic Substitution: The N-(4-bromo-2-chlorophenyl)chloroacetamide is then reacted with 4-propylpiperazine in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine and chlorine atoms in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(4-bromo-2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetic acid, while substitution could result in derivatives with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide would depend on its specific biological targets. Generally, compounds of this type may interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(4-isopropylpiperazin-1-yl)acetamide

Uniqueness

N-(4-bromo-2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the propyl group on the piperazine ring. These structural features may confer distinct pharmacological properties compared to similar compounds.

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